molecular formula C10H10N2O6 B2670197 1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene CAS No. 143814-63-5

1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene

Cat. No.: B2670197
CAS No.: 143814-63-5
M. Wt: 254.198
InChI Key: PSBWJWZJTFUALX-AATRIKPKSA-N
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Description

1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H10N2O6 It is characterized by the presence of two methoxy groups, two nitro groups, and a nitroethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dimethoxybenzene to introduce nitro groups at specific positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 1,4-dimethoxy-2-amino-3-[(E)-2-aminoethenyl]benzene .

Scientific Research Applications

1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxy groups can influence the electron density on the benzene ring, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene is unique due to the combination of methoxy, nitro, and nitroethenyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-8-3-4-9(18-2)10(12(15)16)7(8)5-6-11(13)14/h3-6H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBWJWZJTFUALX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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